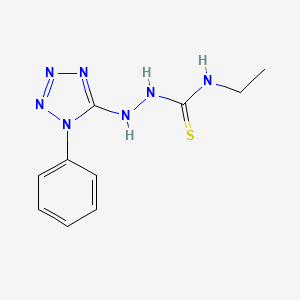

![molecular formula C13H7N7O2S B2661708 N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219905-28-8](/img/structure/B2661708.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

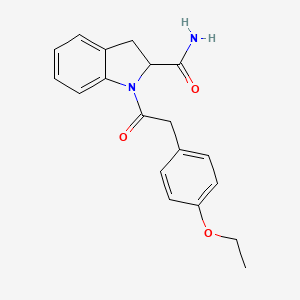

The molecular structure of this compound, as indicated by its name, is quite complex. It contains several different types of atoms (carbon, hydrogen, nitrogen, oxygen, and sulfur) and a variety of functional groups. These include an amide group (-CONH2), a thiadiazole ring, a pyrazine ring, and an oxadiazole ring. Each of these groups contributes to the overall properties of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by the functional groups present in its structure. For example, the amide group could potentially undergo hydrolysis, the thiadiazole ring might participate in electrophilic substitution reactions, and the pyrazine and oxadiazole rings could potentially undergo a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and oxygen atoms could make it a potential hydrogen bond donor and acceptor, influencing its solubility in different solvents. The aromatic rings could contribute to its stability and potentially make it planar, which could influence its interactions with other molecules .Scientific Research Applications

Antimicrobial Activity

One of the primary applications of derivatives related to the compound is in antimicrobial research. Studies have synthesized and tested various derivatives against bacterial and fungal strains. For instance, derivatives of 1,2,4-oxadiazole and thiadiazole have been examined for their antimicrobial properties, showing promising activity against Mycobacterium tuberculosis and other pathogens. These compounds exhibit activities that range significantly, with some displaying potency up to 16 times that of known antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).

Synthetic Pathways and Chemical Reactivity

The compound's derivatives have been used as precursors for synthesizing a wide range of heterocyclic compounds. Studies have explored the synthesis of imidazole, oxadiazole, thiadiazole, and other ring systems starting from related precursors, demonstrating the compound's versatility in creating a variety of biologically active molecules (Elmagd, Hemdan, Samy, & Youssef, 2017).

Antibacterial and Antifungal Activities

Research on benzothiazole derivatives bearing acidic heterocycles has indicated significant antibacterial and antifungal activities. These studies highlight the potential of such derivatives, including those structurally related to the compound , in developing new antimicrobial agents (Deokar, Chaskar, & Chaskar, 2014).

Antitumor and Antioxidant Properties

Another field of application for derivatives of this compound is in the development of antitumor and antioxidant agents. Synthesis efforts have led to the creation of fused and binary 1,3,4-thiadiazoles showing potential as antitumor and antioxidant agents, underlining the compound's relevance in medicinal chemistry (Hamama, Gouda, Badr, & Zoorob, 2013).

Enzyme Inhibition

Compounds related to N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide have also been studied for their enzyme inhibitory activities. For example, derivatives have been evaluated for their ability to inhibit nitric oxide synthase, an enzyme involved in various physiological and pathological processes, suggesting potential therapeutic applications in this area (Arias et al., 2018).

Future Directions

properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N7O2S/c21-12(16-7-2-1-3-8-10(7)20-23-19-8)13-17-11(18-22-13)9-6-14-4-5-15-9/h1-6H,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSBTMUILNSUMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

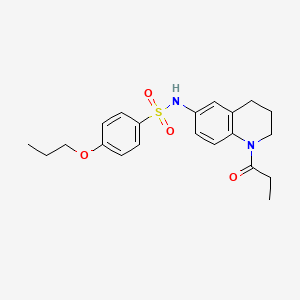

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2661625.png)

![2-{[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)

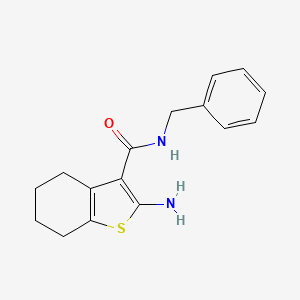

![5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2661632.png)

![3',4'-Dichloro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B2661635.png)

![2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2661637.png)

![4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2661640.png)

![3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2661642.png)

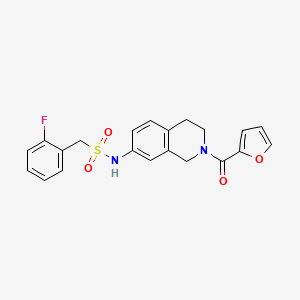

![1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2661648.png)